molecular formula C18H18N2 B2838708 2-methyl-N-(2-phenylethyl)quinolin-4-amine CAS No. 30980-59-7

2-methyl-N-(2-phenylethyl)quinolin-4-amine

货号: B2838708
CAS 编号: 30980-59-7
分子量: 262.356
InChI 键: KSZBJWGGUFJETB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-methyl-N-(2-phenylethyl)quinolin-4-amine is a specialist organic compound featuring a quinoline core structure substituted with a methyl group at the 2-position and an N-(2-phenylethyl)amine moiety at the 4-position. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Quinoline derivatives are extensively investigated for their diverse biological activities and are commonly utilized as key scaffolds in the development of pharmacologically active molecules . The structure of this compound suggests potential utility as a building block in automated synthetic platforms, such as solid-phase peptide synthesis (SPPS), which can be enhanced by modular systems like the Chemputer to incorporate non-standard amino acids and complex post-assembly modifications . Furthermore, the phenylethylamine segment is a common feature in compounds that interact with biological systems, making this chemical a valuable intermediate for the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. As a research chemical, it serves as a precursor for the development of novel substances in fields including drug discovery and materials science. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals with a comprehensive understanding of safe chemical practices.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methyl-N-(2-phenylethyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-14-13-18(16-9-5-6-10-17(16)20-14)19-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZBJWGGUFJETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Biological Activity Spectrum of 2 Methyl N 2 Phenylethyl Quinolin 4 Amine

In Vitro Pharmacological Screening and Efficacy Studies

A thorough review of scientific databases and research articles did not yield specific studies focused on the in vitro pharmacological profile of 2-methyl-N-(2-phenylethyl)quinolin-4-amine. The following sections detail the absence of specific findings within the requested categories.

Antimicrobial Activity Profile

No specific data was found regarding the antimalarial, antitubercular, antibacterial, antifungal, or antiprotozoal activity of this compound. Research on related quinoline (B57606) derivatives has shown a wide range of antimicrobial activities. For instance, various 4-aminoquinoline (B48711) derivatives have demonstrated potent antimalarial activity against Plasmodium falciparum. nih.govmdpi.com Other substituted quinolines have been investigated for their efficacy against Mycobacterium tuberculosis and other bacterial and fungal pathogens. researchgate.netnih.govmdpi.com However, without direct experimental evidence, the antimicrobial potential of this compound remains speculative.

Antineoplastic and Antiproliferative Potency in Established Cell Lines

There is a lack of published studies evaluating the antineoplastic and antiproliferative effects of this compound in established cancer cell lines. The broader family of quinoline compounds has been a source of interest for anticancer drug development, with some derivatives showing cytotoxicity against various tumor cells. nih.govresearchgate.netnih.govmdpi.com The mechanisms of action for these related compounds can be diverse, including the inhibition of tubulin polymerization and targeting of other cellular pathways. nih.govresearchgate.net

Anti-inflammatory and Analgesic Effects

Specific preclinical data on the anti-inflammatory and analgesic properties of this compound are not available. Some quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways. nih.govnih.gov

Antiviral Properties

There is no specific information available concerning the antiviral properties, including anti-HIV activity, of this compound. Certain structurally related 2-phenylamino-4-phenoxyquinoline derivatives have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase. nih.gov

Immunomodulatory and Receptor Modulating Activity

No studies were found that investigated the immunomodulatory or receptor modulating activities of this compound.

Other Relevant Biological Activities

Information regarding other potential biological activities of this compound, such as antioxidant, central nervous system, or cardiovascular effects, is not present in the reviewed literature.

Identification and Validation of Molecular and Cellular Targets

There is no publicly available research identifying or validating specific molecular or cellular targets for this compound. The mechanism of action for this compound remains uncharacterized in the scientific literature.

Preclinical Efficacy Assessment in Relevant Animal Models (Methodological Framework)

No studies detailing the preclinical efficacy of this compound in animal models have been found in the public domain. Consequently, a methodological framework for its assessment has not been established.

Mechanistic Investigations: Unraveling the Mode of Action

Elucidation of Molecular and Cellular Mechanisms

Research into compounds with similar structural motifs, such as quinoline (B57606) and quinazoline (B50416) derivatives, points towards several potential molecular and cellular mechanisms. One prominent mechanism is the inhibition of microtubule polymerization. For instance, a series of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives have been identified as potent antitumor agents that inhibit microtubule polymerization. nih.gov This action disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest and apoptosis. Given the structural similarity, it is plausible that 2-methyl-N-(2-phenylethyl)quinolin-4-amine could share this antimitotic activity.

Another potential mechanism of action for quinoline derivatives is the induction of cellular stress pathways. For example, certain chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds have been shown to induce mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) in cancer cells. nih.gov This disruption of mitochondrial function can trigger apoptotic cell death.

Furthermore, the phenethylamine (B48288) moiety is a well-known pharmacophore present in a wide array of biologically active molecules, including ligands for various receptors and transporters. mdpi.com The presence of this group in this compound suggests that it could interact with a range of biological targets, potentially leading to a multifaceted mechanism of action.

Characterization of Specific Receptor Interactions (e.g., Adenosine (B11128) Receptors)

While direct binding data for this compound at adenosine receptors is not available, the N6-(2-phenylethyl)adenosine structure is known to be a component of some adenosine receptor ligands. mdpi.com This suggests that the 2-phenylethyl group could potentially interact with the binding sites of adenosine receptors. Studies on various adenosine receptor agonists and antagonists have highlighted the importance of the N6-substituent for affinity and selectivity. nih.gov For example, N6-(2-phenylethyl)adenosine derivatives have been explored as potent ligands for A3 adenosine receptors. nih.gov

Computational modeling and structure-activity relationship studies of adenosine receptor ligands have shown that the N6-(2-phenylethyl) moiety can extend into the extracellular loops of the receptor, influencing binding affinity. nih.gov However, without experimental data, the specific interactions and affinity of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3) remain speculative.

Analysis of Enzyme Inhibition or Activation Profiles

The quinoline and quinazoline scaffolds are present in numerous enzyme inhibitors, suggesting that this compound may also exhibit inhibitory activity against various enzymes.

Reverse Transcriptase: There is no specific data indicating that this compound inhibits reverse transcriptase.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): While some quinazoline derivatives are known inhibitors of DHFR and TS, there is no direct evidence to suggest that this compound shares this activity. The biological evaluation of various quinoline-4-carboxamides and their isosteres did not focus on these particular enzymes. nih.gov

Acetylcholinesterase (AChE): Similarly, there is no specific literature available that has evaluated the inhibitory potential of this compound against acetylcholinesterase.

It is important to note that the biological activity of quinoline derivatives is highly dependent on the substitution pattern. Therefore, without direct experimental evidence, it is difficult to definitively assign any enzyme inhibitory activity to this compound.

Modulation of Key Intracellular Signaling Pathways and Biological Processes

Based on the potential mechanisms of action discussed above, this compound could modulate several key intracellular signaling pathways and biological processes.

If the compound acts as a microtubule polymerization inhibitor, it would directly interfere with the cell cycle, leading to mitotic arrest. This would activate cell cycle checkpoints and could ultimately trigger the intrinsic apoptotic pathway.

Should the compound induce mitochondrial dysfunction and ROS production, it would activate stress-related signaling pathways, such as the JNK and p38 MAPK pathways. This can also lead to the activation of caspases and the execution of apoptosis. nih.gov

Furthermore, if this compound were to interact with adenosine receptors, it could modulate intracellular cyclic AMP (cAMP) levels. A1 and A3 adenosine receptors are typically Gi-coupled, leading to a decrease in cAMP, while A2A and A2B receptors are Gs-coupled, causing an increase in cAMP. nih.gov Alterations in cAMP levels can have widespread effects on cellular processes, including gene expression, metabolism, and cell proliferation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Systemic Exploration of Substituent Effects on Biological Activity

The functional groups attached to the quinoline (B57606) core are critical determinants of the molecule's interaction with biological targets. brieflands.com The cytotoxic activities of quinoline derivatives, for instance, are highly dependent on these functionalizations. brieflands.com Alterations to these groups can significantly modify the compound's efficacy and selectivity.

The methyl group at the C-2 position of the quinoline ring is a key feature influencing the compound's pharmacological properties. While the quinoline core itself is a recognized scaffold in compounds with antiproliferative activity, the specific substitutions dictate the mechanism and potency. nih.gov In studies of related quinoline derivatives, the presence and position of a methyl group have been shown to modulate activity. For example, in a series of 2-aryl-4,6-disubstituted quinolines, the insertion of a lipophilic group, such as a substituted phenyl ring at position 2, was a key design element for exploring antitumor activity. researchgate.net The 2-methyl group in the target compound contributes to the molecule's lipophilicity and steric profile, which can affect its binding to target proteins and its ability to cross cell membranes. Studies on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives have demonstrated that this moiety is integral to their antiproliferative effects. nih.gov

The 4-amino group serves as a crucial linker, connecting the quinoline scaffold to the phenylethyl side chain. The 4-aminoquinoline (B48711) structure is a well-established pharmacophore, famously found in antimalarial drugs like chloroquine (B1663885). nih.govwikipedia.org The nitrogen atom in this position can participate in vital hydrogen bonding interactions within a biological target's binding site. nih.gov The preparation of 4-aminoquinolines is most commonly achieved through a nucleophilic aromatic substitution reaction, coupling a 4-chloroquinoline (B167314) with an appropriate amine. nih.gov

The N-(2-phenylethyl) moiety, also known as a phenethylamine (B48288) group, is a structural motif present in a wide array of biologically active molecules, including endogenous catecholamines. mdpi.com This group's flexibility and potential for hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein pocket are significant for binding affinity. nih.gov SAR studies on phenethylamine derivatives have shown that substitutions on the phenyl ring and the ethyl chain can drastically alter receptor binding and functional activity. nih.govbiomolther.org In a series of quinoline-2-carboxamides, the N-(2-phenylethyl) derivative demonstrated notable activity against M. tuberculosis, highlighting the importance of this side chain for biological efficacy. nih.govresearchgate.net

The combination of the 4-amino linker and the N-phenylethyl group creates a side chain that is critical for activity. In related 4-aminoquinoline analogs, the nature of the diamine side chain at this position was found to be essential for potent antimalarial activity against both blood and sexual stages of Plasmodium. nih.gov

Chirality can play a pivotal role in the biological activity of pharmaceutical compounds. nih.gov When a chiral center is present, enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. nih.gov For quinoline derivatives, the introduction of a stereocenter can lead to significant differences in potency between enantiomers.

In a study of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds, which are structurally related to the core of the target molecule, the pure enantiomers were synthesized and tested to understand how their stereochemistry impacts biological effects. nih.gov The results indicated that the biological activity was indeed influenced by the specific stereoisomer, with one enantiomer often demonstrating significantly higher potency. nih.gov Although 2-methyl-N-(2-phenylethyl)quinolin-4-amine itself does not possess a chiral center in its core structure as described, any modification that introduces one would necessitate a thorough evaluation of each stereoisomer to identify the more active and safer form.

Computational QSAR Modeling and Predictive Analytics

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.net These models are invaluable tools in drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that govern their potency. nih.govresearchgate.net

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with 2D molecular descriptors, which are numerical values representing various physicochemical and structural properties of the molecules. semanticscholar.org These descriptors can include parameters related to lipophilicity (e.g., LogP), electronic properties (e.g., dipole moment, atomic charges), and topology (e.g., molecular connectivity indices). researchgate.netpensoft.netzenodo.org

Several 2D-QSAR studies have been successfully applied to series of quinoline derivatives to understand their antitubercular or antimalarial activities. scholarsresearchlibrary.comucm.esnih.gov In a typical study, a dataset of compounds with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. scholarsresearchlibrary.com Statistical methods like Partial Least Squares (PLS) regression are often employed to generate the QSAR equation. scholarsresearchlibrary.com

A successful 2D-QSAR model for quinoline derivatives might reveal, for example, that increased lipophilicity and specific electronic features are positively correlated with activity. The statistical robustness of these models is assessed using parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (pred_r²). scholarsresearchlibrary.com For a model to be considered reliable, these values should typically be above certain thresholds (e.g., q² > 0.5, pred_r² > 0.5). scholarsresearchlibrary.com

Model ParameterDescriptionTypical Value for a Robust Model
n Number of molecules in the dataset> 20
Coefficient of determination (goodness of fit)> 0.7
Cross-validated r² (internal predictive ability)> 0.5
pred_r² r² for the external test set (external predictive ability)> 0.5
F-test A measure of the statistical significance of the modelHigh value is better
SEE Standard Error of EstimateLow value is better

This table summarizes key statistical parameters used to validate 2D-QSAR models, based on general criteria found in the literature. scholarsresearchlibrary.com

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional QSAR (3D-QSAR) technique that provides a more detailed understanding of the relationship between the 3D properties of a molecule and its biological activity. ucm.esnih.gov Unlike 2D-QSAR, CoMFA considers the spatial arrangement of atoms and the resulting steric and electrostatic fields they generate.

In a CoMFA study, the molecules in a dataset are aligned based on a common structural feature. nih.gov The aligned molecules are then placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. ucm.es These calculated field values are then used as descriptors in a PLS analysis to build a model correlating them with biological activity. nih.gov

The results of a CoMFA are often visualized as 3D contour maps. frontiersin.org These maps highlight regions in space where modifications to the molecule's structure are predicted to enhance or diminish its activity:

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours show regions where steric bulk is detrimental to activity.

Electrostatic Contour Maps: Blue contours often mark areas where positive charges are favorable, while red contours indicate regions where negative charges are preferred for higher activity.

For quinoline derivatives, CoMFA models have been developed to guide the design of new antimalarial agents, showing good statistical validation and predictive capacity. ucm.esnih.gov These models can provide crucial insights for optimizing lead compounds, such as this compound, by suggesting specific locations for adding or modifying substituents to improve target binding and efficacy.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D molecular properties. Unlike some other 3D-QSAR methods that compute interactions between a probe atom and the molecule at discrete grid points, CoMSIA calculates similarity indices at these points using a Gaussian-type distance dependence. This approach avoids some of the singularities and dramatic changes that can occur with Lennard-Jones and Coulombic fields, providing a more nuanced representation of the molecular fields.

The primary molecular properties or fields evaluated in a CoMSIA study include steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. By generating contour maps for each of these fields, CoMSIA provides a visual representation of how modifications to the molecular structure in specific regions are likely to impact biological activity. For instance, a green contour in a steric map might indicate that bulkier substituents are favored in that region for enhanced activity, while a red contour might suggest the opposite.

In the context of quinoline derivatives, CoMSIA has been instrumental in elucidating the structural requirements for various biological activities, including anticancer properties. nih.govtandfonline.comtandfonline.com A typical CoMSIA model is developed using a training set of molecules with known activities and then validated using a test set to ensure its predictive power. The statistical significance of a CoMSIA model is often assessed by parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the standard error of estimation (SEE). nih.govtandfonline.com

A study on a series of 31 quinoline nuclei-containing compounds resulted in a statistically significant CoMSIA model with high predictive ability. nih.govtandfonline.com The model, which incorporated steric, electrostatic, hydrophobic, hydrogen-bond acceptor, and donor fields, yielded a q² of 0.533 and an r² of 0.985, with a low standard error of estimation of 0.111. nih.govtandfonline.comtandfonline.com The analysis was performed using four principal components. tandfonline.com Such robust statistical metrics indicate a reliable and predictive QSAR model.

The insights gleaned from the CoMSIA contour maps can guide the rational design of new, more potent analogs. For example, the analysis might reveal that increasing the hydrophobic character in one part of the molecule while introducing a hydrogen bond acceptor in another could significantly enhance its therapeutic efficacy.

Table 1: Statistical Validation of a CoMSIA Model for Quinoline Derivatives

ParameterValueDescription
0.533Cross-validated correlation coefficient, indicating good internal predictive ability.
0.985Non-cross-validated correlation coefficient, showing a strong correlation between predicted and experimental activities.
SEE0.111Standard Error of Estimation, a measure of the model's accuracy.
F-value194.806Fisher's F-test value, indicating the statistical significance of the model.
N (components)4Optimal number of principal components used in the model.

This table is representative of data found in studies on quinoline derivatives and illustrates the statistical robustness of the CoMSIA model. nih.govtandfonline.comtandfonline.com

Table 2: Field Contributions in the CoMSIA Model

FieldContribution (%)Implication for Activity
Steric31.1The size and shape of substituents are moderately important for activity.
Electrostatic16.2The distribution of charges has a notable influence on biological activity.
Hydrophobic40.9Hydrophobic interactions are a major determinant of the compound's activity.
H-Bond Acceptor3.1The presence of hydrogen bond acceptors has a minor but discernible effect.
H-Bond Donor8.7Hydrogen bond donor capabilities play a small but significant role in activity.

This table illustrates the percentage contribution of each field in a CoMSIA model for quinoline derivatives, highlighting the key molecular properties driving their biological effects. tandfonline.com

Preclinical Pharmacokinetic Profiling Adme Research

In Vitro Absorption Studies

In vitro absorption studies are designed to predict the extent and rate at which a drug might be absorbed into the bloodstream following oral administration. These assays primarily focus on a compound's ability to cross the intestinal epithelial barrier.

To predict oral absorption, the membrane permeability of 2-methyl-N-(2-phenylethyl)quinolin-4-amine would be evaluated using various models.

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses a compound's ability to diffuse across an artificial lipid membrane. nih.gov It serves as a rapid screen for passive, transcellular permeability. researchgate.net A typical experiment would measure the permeability coefficient (Pe) of the compound at different pH values (e.g., 5.0, 6.2, and 7.4) to mimic the conditions of the gastrointestinal tract. The results would classify the compound as having low, medium, or high permeability based on established reference compounds.

Caco-2 and MDCK Cell Models: These assays utilize monolayers of immortalized cell lines (Caco-2 from human colorectal adenocarcinoma and Madin-Darby Canine Kidney cells) that differentiate to form a barrier with properties similar to the intestinal epithelium. guidechem.comgoogle.com These models are more complex than PAMPA as they can assess not only passive diffusion but also the involvement of active transport mechanisms (both uptake and efflux). researchgate.netgoogle.com Experiments would determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 would suggest the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

A hypothetical data table for the permeability assessment of this compound might look like this:

AssayConditionEndpointResultClassification
PAMPA pH 5.0Pe (10⁻⁶ cm/s)Data not availableData not available
pH 7.4Pe (10⁻⁶ cm/s)Data not availableData not available
Caco-2 pH 7.4Papp (A-B) (10⁻⁶ cm/s)Data not availableData not available
Papp (B-A) (10⁻⁶ cm/s)Data not availableData not available
Efflux RatioData not availableData not available

Distribution Characteristics

Distribution studies predict how a drug will spread throughout the body's fluids and tissues after absorption.

The extent to which a compound binds to plasma proteins, primarily albumin, is a key determinant of its distribution and clearance. Only the unbound fraction of a drug is free to exert its pharmacological effect and be metabolized or excreted. The plasma protein binding (PPB) of this compound would be measured, typically using methods like equilibrium dialysis or ultrafiltration with plasma from various species (e.g., mouse, rat, dog, human) to assess interspecies differences.

A hypothetical data table for plasma protein binding might be presented as follows:

SpeciesAssay Method% Bound% Unbound
Human Equilibrium DialysisData not availableData not available
Rat Equilibrium DialysisData not availableData not available
Mouse Equilibrium DialysisData not availableData not available

Metabolic Stability and Biotransformation Pathways

These studies investigate how a compound is broken down by metabolic enzymes, which influences its half-life and potential for drug-drug interactions.

The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) superfamily (Phase I metabolism) and UDP-glucuronosyltransferases (UGTs) (Phase II metabolism). nih.govmdpi.com To identify the specific enzymes that metabolize this compound, the compound would be incubated with a panel of recombinant human CYP and UGT isoforms. The depletion of the parent compound over time would indicate which enzymes are involved in its metabolism. For quinoline-based compounds, CYP isoforms such as CYP1A2, CYP2D6, and CYP3A4 are often implicated. acs.org

To understand the biotransformation pathways, the compound would be incubated with liver microsomes or hepatocytes. Following incubation, advanced analytical techniques, primarily high-resolution liquid chromatography-mass spectrometry (LC-MS), would be used to separate, identify, and tentatively structure the metabolites formed. Common metabolic pathways for quinoline-containing structures include oxidation (hydroxylation) of the aromatic rings and N-dealkylation. drugbank.com The identification of major metabolites is crucial, as they could be pharmacologically active or contribute to toxicity.

A summary table of potential metabolic pathways could be structured as:

Metabolic ReactionPosition on MoleculeMetabolizing EnzymeResulting Metabolite
HydroxylationQuinoline (B57606) RingCYP IsoformData not available
HydroxylationPhenyl RingCYP IsoformData not available
N-dealkylationAmine LinkerCYP IsoformData not available
GlucuronidationHydroxylated MetaboliteUGT IsoformData not available

Excretion Mechanisms

The excretion profile of a drug candidate is a critical component of its pharmacokinetic profile, dictating its elimination from the body and influencing dosing regimens. While specific experimental data on the excretion of this compound is not extensively available in the public domain, general principles of xenobiotic elimination and data from related quinoline derivatives can provide valuable insights.

The primary routes of drug excretion are through the kidneys (renal excretion) and the liver (hepatic excretion), ultimately leading to elimination in urine and feces, respectively. For quinoline-based compounds, both pathways are known to be significant. The extent to which each pathway contributes depends on the physicochemical properties of the individual molecule, such as its polarity, molecular weight, and metabolic stability.

For instance, a study on TAS-103, a novel condensed quinoline derivative, revealed that urinary excretion was not the primary elimination route, with only a small percentage of the parent drug and its glucuronide metabolite being recovered in urine. nih.gov This suggests that for some quinoline derivatives, extensive metabolism followed by biliary and fecal excretion of the metabolites might be the predominant clearance mechanism. Given that this compound is likely to undergo metabolism, it is plausible that its metabolites are excreted through both renal and fecal routes. The lipophilicity of the compound will also play a role; more lipophilic compounds and their metabolites are more likely to be eliminated via the biliary-fecal route.

In Silico Prediction of ADME Properties and Druglikeness Assessments

In the early stages of drug discovery, in silico computational tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictive models help in prioritizing compounds with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with preclinical development. Various software and web tools, such as SwissADME, ProTox-II, and AdmetSAR, are employed to assess the druglikeness and potential toxicity of molecules. ijprajournal.com

For this compound, a comprehensive in silico analysis would involve the prediction of a range of physicochemical and pharmacokinetic parameters. These assessments are typically based on the compound's chemical structure and are compared against established criteria for orally bioavailable drugs, such as Lipinski's Rule of Five.

Druglikeness Assessment:

Druglikeness is a qualitative concept used to evaluate whether a compound is likely to be an effective drug, based on its structural and physicochemical properties. A key component of this assessment is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

In silico predictions for this compound and related quinoline derivatives generally indicate good compliance with these rules, suggesting a favorable profile for oral bioavailability. researchgate.net

Predicted ADME Properties:

Computational models can predict a wide array of ADME parameters. Below is a table summarizing the predicted properties for a compound with a structure similar to this compound, based on typical values for quinoline derivatives found in computational studies.

PropertyPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionHighPredicts good absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighIndicates the potential for the compound to permeate the intestinal wall.
P-glycoprotein SubstrateNoSuggests the compound is not likely to be actively pumped out of cells, which can improve bioavailability. healthinformaticsjournal.com
Distribution
Blood-Brain Barrier (BBB) PermeabilityYes/No (Varies)Predictions for quinoline derivatives can vary, indicating the need for experimental validation if CNS activity is desired or needs to be avoided. researchgate.net
Plasma Protein BindingHighPredicts that a significant fraction of the drug may be bound to plasma proteins, affecting its distribution and availability to target tissues. sciforschenonline.org
Metabolism
CYP450 2D6 InhibitionInhibitor/Non-inhibitorQuinoline derivatives have shown potential to inhibit CYP enzymes, which could lead to drug-drug interactions. sciforschenonline.org
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateLikelySuggests potential for active renal secretion.
Toxicity
AMES ToxicityNon-mutagenicPredicts a low likelihood of the compound being mutagenic. healthinformaticsjournal.com
HepatotoxicityLow to Moderate RiskSome quinoline derivatives have been associated with hepatotoxicity, so this is an important parameter to monitor. researchgate.netsciforschenonline.org

This table presents predicted data for a representative quinoline amine and is for illustrative purposes. Actual experimental values may differ.

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound. While these computational tools are powerful, it is crucial to note that their predictions must be validated through in vitro and in vivo experimental studies to confirm the actual ADME properties of the compound.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-methyl-N-(2-phenylethyl)quinolin-4-amine, docking simulations are crucial for identifying potential biological targets and understanding the structural basis of its activity. These simulations are often employed in drug discovery to model the interaction between a small molecule and a protein at the atomic level. General studies on quinoline (B57606) derivatives have shown their potential to bind to various biological targets, including enzymes and receptors implicated in cancer and infectious diseases. researchgate.netnih.gov

The binding mode of a ligand describes its orientation and conformation within the active site of a target protein. This is stabilized by various non-covalent interactions. An "interaction fingerprint" is a method used to represent these complex interactions in a simplified format, often as a binary string, which helps in analyzing and comparing different binding poses. nih.gov

For quinoline-based compounds, key interactions typically include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the secondary amine linker can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are fundamental for the affinity and specificity of ligand binding.

Pi-Pi (π-π) Stacking: The aromatic quinoline and phenyl rings are capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in a protein's binding pocket. mdpi.com

While specific studies on this compound are not detailed in the provided results, the analysis of similar quinoline structures consistently highlights the importance of these interactions in stabilizing the ligand-protein complex. mdpi.com The combination of the rigid quinoline scaffold and the flexible phenylethyl side chain allows the molecule to adopt conformations that optimize these contacts within a binding site.

Interaction TypePotential Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond (Acceptor)Quinoline Nitrogen, Amine NitrogenLys, Arg, His, Ser, Thr, Asn, Gln
Hydrogen Bond (Donor)Amine (N-H)Asp, Glu, Ser, Thr, Main-chain C=O
Pi-Pi StackingQuinoline Ring, Phenyl RingPhe, Tyr, Trp, His
Hydrophobic InteractionsMethyl Group, Ethyl Linker, Phenyl RingAla, Val, Leu, Ile, Pro, Met

Molecular docking simulations allow for the precise identification of amino acid residues that are critical for binding. These are the residues that form the key stabilizing interactions with the ligand. For any given protein target, a specific constellation of residues will define the binding pocket. The interactions with these residues determine the ligand's binding affinity and selectivity. Pinpointing these critical residues is essential for structure-based drug design, as it allows for the rational modification of the ligand to enhance binding or other desired properties. nih.gov For example, in studies of other complex molecules, mutating these identified critical residues has been shown to abolish ligand binding, confirming their importance. nih.gov

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov If this compound were identified as a "hit" compound, its structure could be used as a query in similarity searches to find related compounds with potentially improved properties.

Alternatively, inverse virtual screening (IVS) can be employed. nih.govfrontiersin.org In this approach, a molecule with known biological activity (like our subject compound) is docked against a large database of protein structures to identify its most probable biological targets. nih.govfrontiersin.org This can help to explain the molecule's mechanism of action or identify potential new therapeutic applications.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods, based on the principles of quantum mechanics, provide detailed information that is often inaccessible through experimental means alone.

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.

LUMO: Represents the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that reflects the chemical reactivity and stability of the molecule. ajchem-a.com A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. ajchem-a.com The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net For quinoline derivatives, the HOMO and LUMO are typically distributed across the aromatic ring system, indicating that this is the primary site of chemical reactivity and charge transfer. scirp.org

ParameterSignificance
EHOMO (Energy of HOMO)Indicates electron-donating ability
ELUMO (Energy of LUMO)Indicates electron-accepting ability
ΔE (HOMO-LUMO Gap)Correlates with chemical reactivity and stability

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. nih.gov It is employed to calculate a wide range of molecular properties by approximating the electron density of the system. For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. scielo.org.mx

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. nih.gov

Determine Electronic Properties: Calculate parameters such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions. researchgate.netresearchgate.net

DFT calculations provide a robust theoretical foundation for understanding the intrinsic properties of this compound, complementing the interaction-focused insights from molecular docking. nih.govscielo.org.mx

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide profound insights into its behavior when interacting with a biological target, such as a protein. These simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of particles in the system vary with time. nih.gov This allows researchers to observe the dynamic evolution of a protein-ligand complex, revealing details about binding stability, conformational changes, and key intermolecular interactions that are often not apparent from static models. researchgate.netnih.gov

In the context of drug discovery and molecular biology, MD simulations are instrumental in validating the binding poses predicted by molecular docking and in assessing the stability of the resulting complex. mdpi.com By simulating the complex in a solvated environment that mimics physiological conditions, researchers can gain a more realistic understanding of the ligand's binding affinity and its effect on the protein's structure and dynamics. researchgate.net

To assess the stability of a protein-ligand complex, such as this compound bound to a target protein, several key metrics are calculated from the MD simulation trajectory. The most common of these are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.govresearchgate.net

Root Mean Square Deviation (RMSD): The RMSD is a measure of the average distance between the atoms (usually the backbone atoms) of the protein or ligand in a given frame of the simulation and a reference structure (typically the initial frame). A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and is not undergoing significant conformational changes. mdpi.com Conversely, large fluctuations or a continuously increasing RMSD might suggest instability in the complex or that the ligand is dissociating from the binding site. nih.gov For a stable protein-ligand complex, the protein's RMSD is expected to plateau after an initial equilibration period, generally within a range of 1-3 Å. mdpi.com

Root Mean Square Fluctuation (RMSF): While RMSD tracks the global deviation of the structure, the RMSF analyzes the flexibility of individual amino acid residues or parts of the ligand. researchgate.net It measures the fluctuation of each atom or residue around its average position over the entire simulation. High RMSF values indicate regions of the protein that are highly flexible or disordered, such as loops or the N- and C-termini. Low RMSF values correspond to well-structured and stable regions, like alpha-helices and beta-sheets. nih.gov When a ligand binds, a decrease in the RMSF of residues in the binding pocket is often observed, signifying that the ligand has stabilized that region of the protein. mdpi.com

The following table illustrates hypothetical RMSD and RMSF data for a simulated complex of this compound with a target protein, such as acetylcholinesterase, a common target for quinoline derivatives. researchgate.netnih.gov

MetricComponentAverage Value (Å)Interpretation
RMSD Protein Backbone1.8 ± 0.3Indicates the protein maintains a stable overall fold throughout the simulation.
Ligand (heavy atoms)1.2 ± 0.2Suggests the ligand remains stably bound in the active site without major positional shifts.
RMSF Binding Site Residues0.8 ± 0.2Low fluctuation indicates stabilization of the binding pocket upon ligand binding.
Loop Regions3.5 ± 0.7Higher flexibility is typical for loop regions not directly involved in binding.
Ligand Phenyl Group1.5 ± 0.4Moderate flexibility, suggesting possible rotational freedom within the binding pocket.

Note: The data presented in this table is illustrative and intended to exemplify typical results from an MD simulation analysis. It is not based on actual experimental or simulation data for this compound.

MD simulations provide a dynamic view of the ligand within the protein's binding site, allowing for an exploration of its conformational landscape. nih.gov A ligand is not static upon binding; it can adopt various conformations (poses) and orientations. The simulation trajectory reveals the most populated and energetically favorable conformations of this compound within the binding pocket.

Advanced Analytical Methodologies for Compound Characterization and Quantification in Research

High-Resolution Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR))

High-resolution spectroscopic techniques are indispensable for the structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "2-methyl-N-(2-phenylethyl)quinolin-4-amine," both ¹H and ¹³C NMR would be essential for structural confirmation.

Based on the analysis of the closely related compound, 4-amino-2-methylquinoline, the following characteristic chemical shifts would be anticipated. rsc.org The protons of the quinoline (B57606) ring system are expected to appear in the aromatic region of the ¹H NMR spectrum. rsc.org The methyl group at the 2-position of the quinoline ring would likely produce a singlet peak. rsc.org The protons of the phenylethyl group would exhibit distinct signals corresponding to the aromatic and ethyl moieties.

Similarly, the ¹³C NMR spectrum would show a characteristic set of signals for the quinoline and phenylethyl groups. The carbon atoms of the quinoline ring would resonate at specific chemical shifts, and the methyl carbon would appear as a distinct peak. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the 4-amino-2-methylquinoline moiety

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-CH₃~2.58~25.2
C3-H~6.49~103.9
C5-H~7.93~120.0
C6-H~7.38~124.1
C7-H~7.60~129.4
C8-H~7.71~117.4
C4a-~149.6
C8a-~148.6
C4-~159.3
C5a-~129.0

Note: Data is based on the analysis of 4-amino-2-methylquinoline and serves as an estimation for the quinoline portion of the target molecule. rsc.org Actual shifts may vary.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification. For "this compound," electrospray ionization (ESI) would likely be used. The fragmentation pattern is predicted to involve cleavage at the bonds adjacent to the nitrogen atom of the amine linker. researchgate.neties.gov.pl This would result in characteristic fragment ions corresponding to the substituted quinoline and phenylethyl moieties. researchgate.neties.gov.plnih.gov The fragmentation of phenethylamines often involves the loss of ammonia (B1221849) or an amine, which would also be an expected fragmentation pathway for the target compound. nih.govmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine, C-H stretching for the aromatic and aliphatic components, and C=C and C=N stretching vibrations characteristic of the quinoline ring system. derpharmachemica.com Analysis of the related 4-aminoquinaldine (B107616) shows characteristic vibrational modes for the amino group and the quinoline nucleus.

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For the analysis of "this compound," a reversed-phase HPLC method would likely be employed. helixchrom.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net Gradient elution may be necessary to achieve optimal separation from any impurities or related compounds. researchgate.net Detection could be achieved using a diode-array detector (DAD) to obtain UV spectra, which would further aid in peak identification. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. For "this compound" (C₁₈H₁₉N₃), the theoretical elemental composition can be calculated and compared with experimental values to verify the purity and identity of the compound. For instance, a synthesized quinoline hybrid derivative, C₂₀H₂₁ClN₄, had calculated elemental percentages of C 68.08%, H 6.00%, Cl 10 .05%, and N 15.88%, which were found to be in close agreement with the experimental values of C 68.05%, H 5.98%, Cl 10 .03%, and N 15.85%. core.ac.uk

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of a molecule's structure. bohrium.com While no crystal structure is currently available for "this compound," the crystal structure of the closely related 4-amino-2-methylquinoline monohydrate has been reported. nih.govscienceopen.com This structure reveals the precise bond lengths and angles of the 4-amino-2-methylquinoline core and shows that the crystal lattice is stabilized by intermolecular hydrogen bonds. nih.govscienceopen.com It is anticipated that "this compound" would also form crystals suitable for X-ray diffraction analysis, which would unambiguously confirm its molecular structure and provide insights into its solid-state packing and intermolecular interactions.

Interactive Data Table: Crystallographic Data for 4-amino-2-methylquinoline monohydrate

Parameter Value
FormulaC₁₀H₁₀N₂·H₂O
Molecular Weight176.22
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)4.7432 (8)
b (Å)13.9070 (13)
c (Å)14.5129 (16)
Volume (ų)957.3 (2)
Z4

Source: nih.gov

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogs with Tailored Biological Profiles

The core structure of 2-methyl-N-(2-phenylethyl)quinolin-4-amine offers fertile ground for analog development through rational design. manchester.ac.ukbenthamscience.com This process involves making targeted chemical modifications to the parent molecule to enhance desired biological activities, improve pharmacokinetic properties, and minimize off-target effects. benthamscience.com Key strategies will include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the quinoline (B57606) core is essential. Modifications to the 2-methyl group, substitutions on the phenyl ring of the phenylethyl moiety, and alterations to the amine linker will help to build a comprehensive SAR profile. nih.gov For instance, introducing different substituents on the phenyl ring could modulate lipophilicity and target engagement. nih.gov

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to fine-tune the molecule's properties. For example, the methyl group could be replaced with a trifluoromethyl group to potentially enhance metabolic stability and binding affinity. researchgate.net

Conformational Restriction: Introducing cyclic constraints or rigid linkers can lock the molecule into a more biologically active conformation, potentially increasing potency and selectivity. This strategy has been successfully employed in the development of other kinase inhibitors.

These rational design approaches, guided by iterative cycles of synthesis and biological testing, will be instrumental in generating next-generation analogs with optimized, tailored biological profiles for specific therapeutic applications, such as anticancer or neuroprotective agents. nih.govnih.gov

Exploration of Multi-Targeting or Hybrid Molecule Strategies

The complexity of diseases like cancer and neurodegenerative disorders often necessitates hitting multiple biological targets simultaneously for effective treatment. researchgate.netmdpi.com The quinoline scaffold is a "privileged structure" that has been successfully incorporated into multi-target drugs and hybrid molecules. mdpi.com Future research should explore this avenue for this compound.

Molecular Hybridization: This strategy involves covalently linking the this compound pharmacophore with another bioactive moiety to create a single hybrid molecule with dual activity. ijpsjournal.com For example, combining it with a chalcone (B49325) fragment, known for its anticancer properties, could yield a quinoline-chalcone hybrid with enhanced potency. nih.govrsc.org Other potential partners for hybridization include coumarin, triazole, or pyrazole (B372694) moieties, which have been used to create quinoline hybrids with diverse biological activities. ijpsjournal.comresearchgate.net

Design of Multi-Target Ligands: By carefully designing the structural features, analogs can be developed to interact with multiple related targets (e.g., several protein kinases in a specific signaling pathway) or distinct targets in different pathways that contribute to the disease pathology. mdpi.comnih.gov This approach can lead to improved efficacy and a reduced likelihood of developing drug resistance. mdpi.com

The development of such multi-targeting agents represents a promising strategy to tackle complex diseases where single-target therapies have proven insufficient. mdpi.com

Integration of In Silico and Experimental Methodologies for Accelerated Drug Discovery

To streamline the drug discovery process, the integration of computational (in silico) and traditional experimental methods is crucial. mdpi.comijprajournal.com This synergy can significantly reduce the time and cost associated with identifying and optimizing lead compounds. mdpi.com

Molecular Docking and Dynamics: In silico molecular docking can predict the binding mode and affinity of this compound and its analogs to specific protein targets. nih.govmdpi.com This is followed by molecular dynamics simulations to assess the stability of the ligand-protein complex over time. mdpi.com These techniques provide valuable insights at the atomic level, guiding the rational design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to correlate the 3D structural features of a series of analogs with their biological activity. mdpi.com These models help in identifying the key steric and electrostatic properties that are critical for activity, thereby guiding the design of new compounds with enhanced potency. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogs. nih.govijprajournal.com This early-stage screening helps to deprioritize compounds with unfavorable pharmacokinetic profiles or potential toxicity issues, focusing resources on the most promising candidates. nih.govijprajournal.com

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of possible analogs, prioritizing the synthesis and experimental testing of compounds with the highest probability of success. mdpi.comresearchgate.net

Advanced Preclinical Efficacy Studies in Complex Biological Systems

While initial in vitro assays are essential for determining potency, the ultimate therapeutic potential of this compound and its optimized analogs must be validated in more physiologically relevant preclinical models.

Cell-Based Assays: Efficacy should be evaluated in a panel of relevant human cancer cell lines to determine the spectrum of activity. arabjchem.org Further mechanistic studies in these cells would involve cell cycle analysis, apoptosis assays, and investigation of key signaling pathways to understand how the compounds exert their effects. nih.govnih.gov

3D Culture Models: Moving beyond traditional 2D cell culture, testing in 3D models such as spheroids or organoids can provide a more accurate representation of the tumor microenvironment and are more predictive of in vivo responses.

Robust preclinical validation is a critical step to bridge the gap between laboratory findings and clinical application, providing the necessary evidence to support the advancement of a lead compound into human clinical trials. researchgate.net

常见问题

Q. What are the common synthetic routes for preparing 2-methyl-N-(2-phenylethyl)quinolin-4-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves N-alkylation of quinolin-4-amine precursors with 2-phenylethyl halides or reductive amination of aldehydes. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect yield and purity. For example, using polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency, while elevated temperatures (80–120°C) can accelerate reaction kinetics . Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are recommended to isolate the target compound from by-products like unreacted amines or dimerized species .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the quinoline core and substituents. Key signals include:

  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and phenylethyl chain protons (δ 2.8–3.5 ppm for CH₂ and δ 7.2–7.4 ppm for phenyl) .
  • ¹³C NMR : Quinoline carbons (δ 120–160 ppm) and aliphatic carbons (δ 20–50 ppm) .
    Infrared (IR) spectroscopy can confirm secondary amine stretches (N–H, ~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate the compound’s pharmacological potential?

Initial screening should focus on:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial potential : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based protocols .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability and yield without compromising purity?

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C or CuI) can enhance coupling reactions for phenylethyl group introduction .
  • Flow chemistry : Continuous flow reactors reduce side reactions and improve heat management, enabling gram-scale synthesis .
  • Green chemistry : Solvent-free conditions or ionic liquids minimize waste and improve atom economy .

Q. What strategies resolve discrepancies in biological activity data across studies involving quinolin-4-amine derivatives?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity. For example, 2-methyl groups may enhance membrane permeability, while bulky N-substituents (e.g., phenylethyl) could alter target selectivity .
  • Orthogonal assays : Validate conflicting results using complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

Q. How do molecular docking and 3D-QSAR studies elucidate the compound’s interaction with biological targets?

  • Molecular docking : Predict binding modes with proteins (e.g., kinases) by simulating interactions between the quinoline core and hydrophobic pockets or hydrogen bonds with catalytic residues .
  • 3D-QSAR : Generate pharmacophore models to identify critical substituents (e.g., methyl or phenylethyl groups) that correlate with inhibitory potency. For example, morpholine-sulfonyl substituents in related compounds enhance kinase selectivity via steric effects .

Q. What experimental approaches address low solubility or stability of this compound in biological assays?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility, which are cleaved in vivo .
  • Formulation studies : Use cyclodextrins or liposomal encapsulation to enhance aqueous stability .
  • Accelerated stability testing : Monitor degradation under varied pH and temperature conditions via HPLC .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to assess bioavailability differences .
  • Metabolite identification : Use LC-MS/MS to detect active or inactive metabolites that may explain reduced efficacy in vivo .

Q. What computational tools are recommended for predicting off-target effects of this compound?

  • SwissTargetPrediction : Estimate interactions with non-target proteins based on structural similarity .
  • Molecular dynamics simulations : Model binding persistence to unintended targets (e.g., cytochrome P450 enzymes) over nanosecond timescales .

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